1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-
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Overview
Description
1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable molecule in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- typically involves multiple steps. One common method includes the reaction of 1,2-diaminopropane with 4-(trifluoromethyl)-2-pyridinecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: A simpler analog without the trifluoromethyl and pyridine groups.
2-Methyl-1,2-propanediamine: Lacks the pyridine ring but shares the methyl group on the propane backbone.
4-(Trifluoromethyl)-2-pyridinecarboxaldehyde: Contains the trifluoromethyl-pyridine moiety but lacks the diamine structure.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- stands out due to its combination of a diamine structure with a trifluoromethyl-pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C10H14F3N3 |
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Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-methyl-1-N-[4-(trifluoromethyl)pyridin-2-yl]propane-1,2-diamine |
InChI |
InChI=1S/C10H14F3N3/c1-9(2,14)6-16-8-5-7(3-4-15-8)10(11,12)13/h3-5H,6,14H2,1-2H3,(H,15,16) |
InChI Key |
XKUIVUHYUWZHQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NC=CC(=C1)C(F)(F)F)N |
Origin of Product |
United States |
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